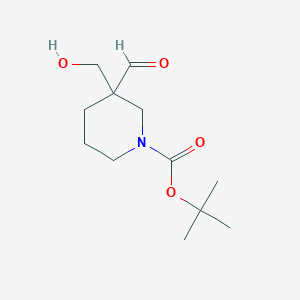

tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual functional groups (formyl and hydroxymethyl) at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive aldehyde and hydroxyl groups enable further derivatization.

Properties

IUPAC Name |

tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-4-5-12(7-13,8-14)9-15/h8,15H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHHMEHSUKBRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Piperidine or substituted piperidine derivatives

- tert-Butyl chloroformate (Boc-Cl) for nitrogen protection

- Hydroxymethylation reagents (e.g., formaldehyde or hydroxymethylating agents)

- Oxidizing agents for selective aldehyde formation

Detailed Preparation Methods

Protection of Piperidine Nitrogen

The first step involves protecting the nitrogen atom of piperidine to prevent unwanted side reactions during subsequent steps. This is typically done by reacting piperidine with tert-butyl chloroformate under basic conditions to give tert-butyl piperidine-1-carboxylate.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Piperidine, tert-butyl chloroformate (Boc-Cl), base (e.g., triethylamine) | Protects nitrogen as Boc-carbamate |

| Solvent | Dichloromethane or similar organic solvent | Anhydrous conditions preferred |

| Temperature | 0 to 20 °C | Controls reaction rate and selectivity |

| Reaction Time | 1-3 hours | Monitored by TLC or NMR |

Introduction of Hydroxymethyl Group at 3-Position

Hydroxymethylation at the 3-position of the piperidine ring can be achieved via nucleophilic substitution or direct hydroxymethylation methods. One approach involves the use of 3-(bromomethyl)piperidine derivatives, which are converted to hydroxymethyl analogs by nucleophilic substitution with hydroxide or other hydroxymethyl donors.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | tert-butyl 3-(bromomethyl)piperidine-1-carboxylate | Bromomethyl group is a good leaving group |

| Reagents | Sodium hydroxide or silver hydroxide | Hydroxide nucleophile for substitution |

| Solvent | Polar aprotic solvent (e.g., DMF, DMSO) | Enhances nucleophilicity |

| Temperature | Room temperature to 50 °C | Avoids side reactions |

| Reaction Time | Several hours | Monitored by TLC or NMR |

This step yields tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate.

Alternative Synthetic Routes

Some literature suggests alternative routes such as:

- Direct formylation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via Vilsmeier–Haack reaction, although this may require careful control to avoid multiple formylations.

- Use of protected intermediates with selective deprotection steps to introduce the aldehyde and hydroxymethyl groups sequentially.

Summary Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|

| 1 | Piperidine | tert-Butyl chloroformate, base, DCM, 0–20 °C | tert-Butyl piperidine-1-carboxylate (Boc-protected) | Protect nitrogen |

| 2 | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | NaOH or AgOH, DMF/DMSO, RT to 50 °C | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl substitution |

| 3 | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Dess–Martin periodinane or PCC, DCM, 0–RT °C | This compound | Selective oxidation to aldehyde |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms Boc protection (carbonyl carbon ~155–160 ppm), hydroxymethyl protons (~3.5–4.5 ppm), and aldehyde proton (~9–10 ppm).

- Mass Spectrometry (MS): Confirms molecular weight consistent with formula.

- Infrared Spectroscopy (IR): Characteristic aldehyde C=O stretch (~1720 cm^-1) and hydroxyl group (~3300 cm^-1).

- Melting Point: Around 90–95 °C for related hydroxymethyl derivatives.

Research Findings and Practical Considerations

- The Boc protecting group is stable under mild oxidation conditions, allowing selective aldehyde formation without deprotection.

- Hydroxymethylation via nucleophilic substitution on bromomethyl intermediates is efficient and yields high purity products.

- Oxidation conditions must be carefully controlled to prevent overoxidation to carboxylic acids.

- Reaction progress is best monitored by TLC and NMR to ensure selectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxymethyl derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with a formyl group and a hydroxymethyl group at the third position of the piperidine ring, and a tert-butyl ester group at the first position. It has a molecular weight of approximately 243.30 g/mol. This compound is used in organic synthesis and medicinal chemistry. It serves as a building block for complex organic molecules and pharmaceuticals and is investigated for its therapeutic properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Piperidine: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Introduction of Functional Groups: Introduction of formyl and hydroxymethyl groups at the 3rd position.

- Deprotection and Purification: Deprotection if necessary, followed by purification to obtain the final compound.

Comparison with Similar Compounds

this compound is unique due to the combination of both formyl and hydroxymethyl groups at the same position on the piperidine ring, which may enhance its reactivity and biological activity compared to similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-formylpiperidine-1-carboxylate | Formyl group at position 3, tert-butyl ester at position 1 | Lacks hydroxymethyl substituent |

| Tert-butyl 3-hydroxymethylpiperidine-1-carboxylate | Hydroxymethyl group at position 3, tert-butyl ester at position 1 | Lacks formyl substituent |

| N-Boc-piperidine-3-methanol | Methanol substitution instead of hydroxymethyl | Different functional group leading to varied reactivity |

| Tert-butyl 2-formylpiperidine-1-carboxylate | Formyl group at position 2 | Different position of formyl group |

Applications

- Organic Synthesis: It serves as a building block for complex organic molecules.

- Medicinal Chemistry: It is investigated for its potential therapeutic properties. Studies on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic applications. Research indicates that its structure allows it to interact effectively with enzymes and receptors, which could lead to significant biological effects. Further studies are needed to elucidate these interactions fully and their implications for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its dual 3-substituents (formyl and hydroxymethyl). Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural and Physical Property Comparison

Biological Activity

Tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound belonging to the piperidine derivative class. Its molecular formula is C12H21NO4, and it features a tert-butyl ester group, a formyl group, and a hydroxymethyl group at specific positions on the piperidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biomolecules. The hydroxymethyl and formyl groups can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding. This compound may act as a prodrug, releasing active metabolites upon metabolic conversion, which further enhances its therapeutic potential.

Therapeutic Applications

Research indicates that derivatives of this compound are being explored for various therapeutic applications, including:

- Anticancer Properties : Studies suggest that piperidine derivatives can induce cell death in cancer cells through mechanisms such as apoptosis and methuosis, a form of cell death characterized by the formation of large vacuoles .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, offering potential as a therapeutic agent in conditions such as cancer and inflammation .

- Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter systems.

Case Studies

- Anticancer Activity : A study evaluated the effects of various piperidine derivatives on glioblastoma cells. The results indicated that certain modifications at the 2- and 5-indolyl positions significantly enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents .

- Enzyme Interaction : Another investigation focused on the interaction of piperidine derivatives with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The findings demonstrated that specific structural features of these compounds could lead to effective MMP inhibition, highlighting their potential in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl and hydroxyl groups | Neuroprotective effects |

| Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Phenolic substitution | Anticancer activity |

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group only | Enzyme inhibition |

The presence of both formyl and hydroxymethyl groups in this compound may enhance its reactivity compared to other derivatives, potentially leading to greater biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Alkylation : Introducing the tert-butyl group via tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF) .

- Hydroxymethylation : Controlled hydroxylation using reagents like formaldehyde or paraformaldehyde.

- Formylation : Selective formylation at the 3-position using formic acid derivatives (e.g., DMF/POCl₃).

Reaction monitoring via TLC (e.g., silica gel, hexane/EtOAc) and purification by recrystallization (e.g., ethanol/water) are critical for yield optimization .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | NaH, THF, 0°C → RT, 12h | 65-75 | |

| Formylation | DMF/POCl₃, CH₂Cl₂, reflux, 6h | 50-60 |

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm, formyl proton at δ 9.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₄: 244.1544) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (OH stretch) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. Which purification methods are effective for isolating high-purity product?

Methodological Answer:

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Hydrolysis of the tert-butyl ester occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are ideal for storage .

- Thermal Stability : Decomposes above 150°C; DSC analysis shows endothermic peaks at 160–170°C .

Advanced Research Questions

Q. What mechanisms underlie its biological activity in enzyme inhibition studies?

Methodological Answer:

Q. Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Kd (µM) | Method | Reference |

|---|---|---|---|---|

| Chymotrypsin | 12.5 | 8.2 | Fluorescence | |

| Carboxylesterase | 25.0 | 15.7 | SPR |

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Q. What computational strategies predict its reactivity in catalytic systems?

Methodological Answer:

Q. How is it applied in material science for functionalized polymer synthesis?

Methodological Answer:

- Co-Polymerization : Incorporate into polyesters via ring-opening polymerization (ROP) using Sn(Oct)₂ catalyst .

- Surface Modification : Graft onto silica nanoparticles via ester linkages for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.